N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c1-11-9-12(2)22(20-11)18(23)17-16(7-8-27-17)28(24,25)21(3)13-5-6-15(26-4)14(19)10-13/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRKSSPXTZHZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 3-chloro-4-methoxyphenyl intermediate: This can be achieved through the chlorination and methoxylation of a suitable phenyl precursor.
Synthesis of the 3,5-dimethyl-1H-pyrazole intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring.
Coupling of the intermediates: The 3-chloro-4-methoxyphenyl intermediate is coupled with the 3,5-dimethyl-1H-pyrazole intermediate using a suitable coupling reagent.
Introduction of the thiophene-sulfonamide group: This step involves the reaction of the coupled intermediate with a thiophene-sulfonamide reagent under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p (synthesized in Molecules, 2015) share a pyrazole-carboxamide backbone but differ in substitution patterns. Below is a comparative analysis:
| Compound | Core Structure | Substituents | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|---|
| Target | Thiophene sulfonamide | 3-Cl-4-MeO-phenyl, 3,5-diMe-pyrazole | N/A | N/A | C₁₈H₁₉ClN₃O₄S₂ |
| 3a | Pyrazole-carboxamide | Phenyl, 4-cyano-pyrazole | 68 | 133–135 | C₂₁H₁₅ClN₆O |
| 3b | Pyrazole-carboxamide | 4-Cl-phenyl, 4-cyano-pyrazole | 68 | 171–172 | C₂₁H₁₄Cl₂N₆O |
| 3c | Pyrazole-carboxamide | p-Tolyl, 4-cyano-pyrazole | 62 | 123–125 | C₂₂H₁₇ClN₆O |
| 3d | Pyrazole-carboxamide | 4-F-phenyl, 4-cyano-pyrazole | 71 | 181–183 | C₂₁H₁₄ClFN₆O |
Key Observations :
- Aromatic Substituents : The 3-chloro-4-methoxyphenyl group in the target may confer greater steric bulk compared to the phenyl or halogenated aryl groups in 3a–3d , influencing binding interactions in biological systems.
- Synthesis Yields : The moderate yields (60–71%) of 3a–3p suggest challenges in coupling reactions, which may also apply to the target compound’s synthesis.
Comparison with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
This compound shares a pyrazole core but differs in substituents:
- Sulfanyl vs. Sulfonamide : The sulfanyl group (C–S–C) in ’s compound is less polar than the sulfonamide (SO₂–N–) in the target, reducing water solubility but increasing lipid membrane permeability.
- Trifluoromethyl Group : The –CF₃ group in enhances metabolic stability compared to the target’s –OCH₃ group, which is prone to demethylation.
- Conformational Effects : Bond angles in ’s pyrazole (e.g., N1–C4–S1 = 109.5°) suggest a tetrahedral geometry at sulfur, contrasting with the trigonal planar geometry of the sulfonamide in the target.
Physicochemical and Spectroscopic Comparisons
Melting Points and Stability
- The target compound’s melting point is unreported, but analogs like 3b (mp 171–172°C) and 3d (mp 181–183°C) show that halogenation (Cl, F) increases crystallinity and thermal stability.
- The 3,5-dimethylpyrazole in the target may lower melting points compared to cyano-substituted pyrazoles (e.g., 3a) due to reduced hydrogen-bonding capacity.
Spectroscopic Data
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole core, a sulfonamide group, and a chloro-methoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 377.86 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Antifungal and Antitubercular Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal and antitubercular activities. For instance, studies have shown that similar pyrazole derivatives can effectively inhibit the growth of various pathogenic fungi and Mycobacterium tuberculosis strains . The structural features that enhance these activities may also be present in this compound.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties, which are common among pyrazole derivatives. A study on related compounds demonstrated their efficacy in reducing inflammation markers in vitro, suggesting that this compound may exhibit similar effects .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells. Pyrazoles are known to modulate various pathways, including those involved in inflammation and microbial resistance. The sulfonamide moiety may also contribute to the inhibition of certain enzymes or receptors involved in disease processes.
Synthesis and Evaluation
A systematic study involving the synthesis of various pyrazole derivatives highlighted the importance of substituents on biological activity. The synthesized compounds were subjected to biological assays to assess their antifungal and anti-inflammatory properties, revealing promising results for those with structural similarities to this compound .
Comparative Analysis
A comparative analysis was performed between this compound and other known pyrazole derivatives. The results indicated that while many compounds showed moderate activity against fungal strains, those with specific structural configurations exhibited enhanced potency. This suggests that fine-tuning the chemical structure can significantly influence biological outcomes.
Q & A
Basic: What are the recommended synthetic routes for preparing this sulfonamide-pyrazole-thiophene hybrid compound?
Answer:
The synthesis typically involves sequential coupling of thiophene sulfonamide and pyrazole-carbonyl precursors. A general approach includes:
- Step 1 : Sulfonylation of a substituted thiophene intermediate using chlorosulfonic acid, followed by reaction with 3-chloro-4-methoxyaniline to install the sulfonamide moiety .
- Step 2 : Pyrazole activation via carbonyl chloride formation (using POCl₃ or SOCl₂) and subsequent coupling to the thiophene sulfonamide under anhydrous conditions (e.g., DMF, K₂CO₃ as base) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at C4 of phenyl, methyl groups on pyrazole) and sulfonamide N-methylation .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks matching theoretical mass) .
- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Purity variations : Ensure ≥95% purity (HPLC, ≥210 nm detection) to exclude confounding by synthesis byproducts .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For enzyme inhibition studies, validate Km and Vmax under controlled pH/temperature .
- Solubility artifacts : Use DMSO stocks ≤0.1% (v/v) and confirm solubility in assay buffers via dynamic light scattering .
Advanced: What computational strategies are effective for predicting SAR (Structure-Activity Relationship) for derivatives?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., COX-2 or kinases). Focus on the pyrazole-carbonyl’s hydrogen bonding and the sulfonamide’s hydrophobic packing .
- QSAR Modeling : Employ descriptors like ClogP, polar surface area, and Hammett constants for the 3-chloro-4-methoxyphenyl group to correlate with IC₅₀ values .
- MD Simulations : Assess conformational stability of the thiophene ring in aqueous vs. lipid bilayer environments .
Basic: What are common structural modifications to enhance aqueous solubility without compromising activity?
Answer:
- Pyrazole substitution : Introduce polar groups (e.g., -OH, -NH₂) at the 3,5-dimethyl positions, balancing steric effects .
- Sulfonamide N-methylation : Reduces crystallinity and improves solubility while maintaining target affinity .
- Thiophene functionalization : Replace the 3-sulfonamide with a sulfonic acid group (requires pH adjustment in formulations) .
Advanced: How should researchers design experiments to elucidate the compound’s metabolic stability?
Answer:
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor, monitoring depletion via LC-MS/MS. Identify metabolites (e.g., O-demethylation of the 4-methoxyphenyl group) .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Isotope labeling : Synthesize a deuterated analog at the N-methyl position to track metabolic pathways .
Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?
Answer:
- Disorder in the pyrazole ring : Mitigate by collecting data at low temperature (100 K) and refining with SHELXL’s PART instruction .
- Twinned crystals : Use PLATON’s TWINABS for data integration and Olex2 for twin law identification .
- Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., PEG 3350 as precipitant) .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- Toxicity screening : Pre-test in Ames assay for mutagenicity due to the aryl chloride moiety .
- PPE : Use nitrile gloves, fume hood for weighing, and avoid DMSO penetration (use secondary containment) .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, per EPA guidelines .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings of thiophene intermediates .
- Microwave-assisted synthesis : Reduce reaction time for pyrazole-carbonyl formation (e.g., 80°C, 30 min vs. 24 hr conventional) .
- Flow chemistry : Implement continuous processing for sulfonylation steps to minimize exothermic risks .
Advanced: What strategies validate target engagement in cellular assays?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor protein target stabilization after compound treatment via Western blot .
- BRET (Bioluminescence Resonance Energy Transfer) : Confirm receptor binding using NanoLuc-tagged constructs .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) with immobilized target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
